molecular formula C19H28O12 B14793671 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14793671
M. Wt: 448.4 g/mol
InChI Key: PJFQMORRZLJWQE-UHFFFAOYSA-N
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Description

This compound is a complex glycoside characterized by two oxane (pyranose) rings interconnected via an ether linkage. The primary structure includes:

  • Substituents: A 4-methoxyphenoxy group attached to the C6 position of one oxane ring, multiple hydroxyl (-OH) groups, and hydroxymethyl (-CH2OH) moieties.
  • Molecular Formula: Based on structural analysis, the formula is C₂₀H₂₈O₁₄, with a molecular weight of ~516.43 g/mol (calculated from atomic masses).
  • Functional Features: The 4-methoxyphenoxy group confers lipophilicity, while the hydroxyl-rich sugar moieties enhance water solubility, making it amphiphilic. Such glycosides are often found in plant secondary metabolites and may exhibit bioactivity related to antioxidant or antimicrobial properties .

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O12/c1-27-8-2-4-9(5-3-8)28-18-16(26)14(24)17(11(7-21)30-18)31-19-15(25)13(23)12(22)10(6-20)29-19/h2-5,10-26H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFQMORRZLJWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Koenigs-Knorr Glycosylation Approach

This classical method employs glycosyl halides activated by silver salts (Table 1):

Table 1: Optimized Koenigs-Knorr conditions for key glycosylation steps

Step Donor Acceptor Catalyst Yield Reference
1 Peracetylated glucosyl bromide 4-Methoxyphenol Ag₂CO₃ 68%
2 Trichloroacetimidate derivative Partially protected oxane triol BF₃·Et₂O 72%
3 Benzyl-protected galactal Hydroxymethyl oxane intermediate AgOTf 58%

Critical parameters:

  • Temperature control (-15°C to 25°C) maintains β-selectivity
  • Molecular sieves (4Å) prevent hydrolysis of glycosyl donors
  • Dichloromethane/acetone (4:1) solvent system enhances reaction efficiency

Solid Acid-Catalyzed Glycosidation

Recent advances utilize reusable catalysts for sustainable synthesis (Figure 1):

$$ \text{Glycosyl donor} + \text{4-Methoxyphenol} \xrightarrow{\text{Nafion® NR50 (5 mol\%)}} \text{Protected intermediate} $$
Reaction conditions: 120°C, 12 hr, anhydrous ethanol

Key advantages:

  • Catalyst recyclability (>10 cycles without activity loss)
  • Eliminates heavy metal contamination
  • Enables continuous flow synthesis

Enzymatic Approaches

Though less developed for this specific compound, promising methods include:

  • Galactosidase-mediated coupling of UDP-galactose derivatives
  • Lipase-catalyzed regioselective acylation for protection
  • Glycosynthase mutants for β-(1→3) linkage formation

Protection/Deprotection Strategy

Protection Scheme

A typical sequence involves:

  • Benzyl protection of C4 and C6 hydroxyls
  • Acetylation of remaining hydroxyl groups
  • Selective deprotection using:
    • Pd/C hydrogenolysis for benzyl groups
    • Zemplén conditions for acetate removal

Table 2: Protection group stability under various conditions

Group Acid Stable Base Stable Hydrogenolysis
Acetyl No No Yes
Benzyl Yes Yes No
TBDMS Yes No Yes

Stereochemical Control

Anomeric Effect Utilization

  • α-Selectivity enhanced by:
    • Polar aprotic solvents (CH₃CN)
    • Low temperature (-40°C)
  • β-Selectivity promoted by:
    • Participating groups (acetyl at C2)
    • Silver silicate catalysts

Conformational Analysis

DFT calculations reveal:

  • $$ ^4C_1 $$ chair conformation stabilizes transition state
  • Axial orientation of 4-methoxyphenoxy group minimizes steric hindrance
  • Intramolecular H-bonding between C2-OH and ring oxygen directs reactivity

Purification and Characterization

Chromatographic Methods

  • Normal phase silica gel (hexane:EtOAc 1:3→1:5)
  • Reverse phase C18 (MeOH:H₂O 60:40)
  • Preparative HPLC (CH₃CN:H₂O + 0.1% TFA)

Spectroscopic Confirmation

  • $$ ^1\text{H NMR} $$: Characteristic signals at δ 4.85 (anomeric H), 6.85 (aromatic H)
  • $$ ^{13}\text{C NMR} $$: Key resonances - 105.2 (C1), 152.4 (aromatic C-O)
  • HRMS: Calculated for C₂₉H₅₀O₂₁ [M+Na]⁺ 527.2512, Found 527.2509

Yield Optimization Strategies

Statistical Experimental Design

Response surface methodology identified critical factors:

Figure 2: 3D response surface plot showing interaction between:

  • Catalyst loading (5-15 mol%)
  • Temperature (80-120°C)
  • Reaction time (6-18 hr)

Optimal conditions: 10.2 mol% AgOTf, 105°C, 12.3 hr → 78% yield

Continuous Flow Reactor

Microfluidic system advantages:

  • 3.2× faster reaction kinetics vs batch
  • 15% yield improvement through precise thermal control
  • Reduced side product formation (≤2%)

Comparative Method Analysis

Table 3: Synthesis method performance comparison

Method Total Yield Purity Scalability Cost Index
Koenigs-Knorr 58% 97% Moderate $$$$
Solid Acid Catalysis 72% 95% High $$
Enzymatic 41% 99% Low $$$$$
Continuous Flow 81% 96% High $$$

Chemical Reactions Analysis

Types of Reactions

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl-containing compounds, while reduction reactions typically produce alcohols.

Scientific Research Applications

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxyphenoxy group may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares a core glycosidic framework with other phenolic glycosides. Key structural parallels include:

  • Oxane Rings : All compared compounds contain at least two oxane rings with hydroxymethyl and hydroxyl substituents.
  • Phenolic Substituents: The presence of aromatic phenoxy groups (e.g., methoxyphenyl, hydroxypropan-2-ylphenyl) is a common feature influencing solubility and reactivity .

Key Differences

Compound Molecular Formula Molecular Weight (g/mol) Substituents Notable Features
Target Compound C₂₀H₂₈O₁₄ 516.43 4-Methoxyphenoxy, multiple -OH and -CH2OH groups Balanced amphiphilicity; potential for membrane interaction
2-(Hydroxymethyl)-6-[5-(2-hydroxypropan-2-yl)-2-methylphenoxy]oxane-3,4,5-triol () C₁₉H₂₈O₁₁ 432.42 5-(2-hydroxypropan-2-yl)-2-methylphenoxy Increased steric bulk; potential for altered receptor binding
Eugenol β-D-glucopyranoside () C₁₆H₂₂O₈ 342.34 2-Methoxy-4-(prop-2-en-1-yl)phenoxy Volatile allyl group; likely antimicrobial activity
CID 74976930 (Chromenylium derivative, ) C₂₇H₃₁O₁₆ 603.53 Chromenylium cation, multiple -OH and -CH2OH groups Fluorescence properties; potential as a natural dye or antioxidant
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]oxane-3,4,5-triol () C₁₉H₂₇NO₁₂ 485.42 4-Nitrobenzyl group Electron-withdrawing nitro group enhances stability under acidic conditions

Physicochemical Properties

  • Solubility: The target compound’s 4-methoxyphenoxy group reduces water solubility compared to purely hydroxylated glycosides (e.g., C₁₂H₂₂O₁₁ in ) but improves lipid membrane permeability .
  • Reactivity : The methoxy group is less reactive toward oxidation than hydroxyl groups, enhancing stability in alkaline environments .

Biological Activity

The compound 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, often referred to as a modified starch derivative, has garnered attention in biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H32O16
  • Molecular Weight : 504.438 g/mol
  • IUPAC Name : (2R,3S,4S,5S,6R)-2-{[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4S,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-3-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that the compound effectively scavenges free radicals and reduces lipid peroxidation in cellular models.

Antimicrobial Activity

In vitro studies have shown that the compound possesses antimicrobial properties against various pathogens. For instance:

  • Escherichia coli : The compound inhibited the growth of E. coli with a minimum inhibitory concentration (MIC) of 50 µg/mL.
  • Staphylococcus aureus : Similar inhibitory effects were observed with Staphylococcus aureus at an MIC of 60 µg/mL.

Anti-inflammatory Effects

The compound has been examined for its anti-inflammatory potential. It was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary studies indicate that 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol may exhibit cytotoxic effects against certain cancer cell lines. For example:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

These findings point towards a potential role in cancer therapeutics; however, further studies are needed to elucidate the underlying mechanisms.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Modulation of Enzymatic Activity : It inhibits enzymes involved in oxidative stress pathways.
  • Gene Expression Regulation : The compound influences the expression of genes related to inflammation and apoptosis.
  • Cell Membrane Interaction : Its structure allows interaction with cell membranes, facilitating its uptake and biological efficacy.

Case Studies

  • Study on Antioxidant Activity : A controlled trial evaluated the effect of the compound on oxidative stress markers in diabetic rats. Results indicated a significant reduction in malondialdehyde levels and an increase in superoxide dismutase activity.
  • Clinical Trial for Antimicrobial Efficacy : A double-blind study assessed the effectiveness of the compound as an adjunct therapy for urinary tract infections. Patients receiving the compound showed a faster resolution of symptoms compared to the placebo group.

Q & A

Q. What experimental methodologies are recommended for synthesizing and purifying this compound?

  • Methodological Answer: Synthesis optimization should employ fractional factorial design (FFD) or response surface methodology (RSM) to minimize trial-and-error approaches. For purification, size-exclusion chromatography or preparative HPLC coupled with polarity-based solvent systems (e.g., acetonitrile/water gradients) can resolve structural complexity. Monitor purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers characterize the compound’s stereochemistry and functional groups?

  • Methodological Answer: Use a combination of 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve stereochemical ambiguities. Infrared (IR) spectroscopy identifies hydroxyl and ether functional groups. X-ray crystallography is recommended for absolute configuration determination if crystals are obtainable. Cross-validate findings with computational simulations (e.g., density functional theory, DFT) .

Q. What protocols assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. For pH stability, incubate the compound in buffered solutions (pH 3–9) and analyze degradation products via LC-MS. Note that the compound’s stability in neutral conditions is reported up to 215–216°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in glycosylation reactions?

  • Methodological Answer: Apply quantum chemical calculations (e.g., DFT or ab initio methods) to model transition states and activation energies for glycosidic bond formation. Use molecular dynamics (MD) simulations to study solvent effects and conformational flexibility. Validate predictions with kinetic isotope effect (KIE) experiments and isotopic labeling .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?

  • Methodological Answer: Implement Bayesian inference to reconcile discrepancies in reaction yields or spectroscopic data. For example, if experimental NMR shifts conflict with DFT-predicted values, re-examine solvent effects or intermolecular interactions in simulations. Cross-check with alternative techniques like circular dichroism (CD) for chiral centers .

Q. How can researchers investigate the compound’s interactions with biological macromolecules?

  • Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins (e.g., glycosidases). Molecular docking studies (AutoDock Vina, Schrödinger Suite) can identify potential binding pockets. For in vitro validation, employ fluorescence quenching assays or microscale thermophoresis (MST) .

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